(3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid
Description
(3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
(3-butyl-6-cyano-2-methylbenzimidazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O2/c1-3-4-5-17-9(2)16-12-7-10(8-15)6-11(13(12)17)14(18)19/h6-7,18-19H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMZRDNNFNIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C(=N2)C)CCCC)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The process may also involve the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
(3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Butyl-6-cyano-2-methyl-1,3-benzodiazol-4-yl)boronic acid: is similar to other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with diols and other nucleophiles also sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
